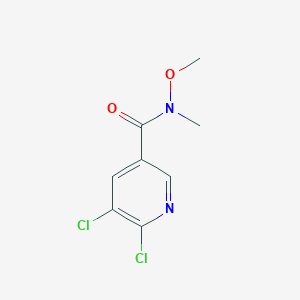
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide (DCMPC) is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline substance with a molecular weight of 229.1 g/mol and a melting point of approximately 149 °C. DCMPC is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of scientific applications, such as biological research and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been developed through practical and efficient synthetic routes. These methods highlight regioselectivity and the conversion of functional groups to yield high-quality intermediates for further chemical synthesis (Horikawa, Hirokawa, & Kato, 2001).
An efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential of using these compounds as intermediates for the development of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This research signifies the importance of these compounds in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
The synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor highlights the application of similar compounds in radiochemistry and imaging studies. This research showcases the utility of these compounds in developing tools for medical diagnostics and research (Gao, Wang, & Zheng, 2016).
Potential Biological Activities
Studies on derivatives and structurally related compounds have explored their potential biological activities. For example, research into acridine derivatives and their interaction with DNA suggests the specific base recognition and binding capabilities of these compounds, which could be leveraged in developing new therapeutics targeting DNA interactions (Markovits, Gaugain, Barbet, Roques, & Le Pecq, 1981).
The exploration of N-methoxy-N-methylamides as a class of compounds, including methods for their synthesis from carboxylic acids, points to the broad utility of these chemical modifications in synthetic organic chemistry. Such compounds serve as key intermediates for further chemical transformations and have applications in various research domains (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Eigenschaften
IUPAC Name |
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZINVISHQNRXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(N=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)


![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)

![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)
![2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2523948.png)
![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2523954.png)

